Montelukast Methyl Ester-d3 is a deuterated derivative of Montelukast, a leukotriene receptor antagonist widely used in the management of asthma and allergic rhinitis. This compound is particularly valuable in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in biological systems. Montelukast works by inhibiting the action of leukotrienes, substances in the body that cause inflammation and constriction of airways.
Montelukast Methyl Ester-d3 is synthesized from Montelukast through various chemical processes involving deuterated reagents. The compound can be obtained from specialized chemical suppliers or synthesized in laboratory settings using established synthetic methodologies.
Montelukast Methyl Ester-d3 falls under the category of pharmaceutical compounds, specifically as a leukotriene receptor antagonist. It is classified as a methyl ester derivative of Montelukast, which enhances its utility in research applications.
The synthesis of Montelukast Methyl Ester-d3 involves several key steps:
A notable synthetic pathway involves the reaction of a protected intermediate with methanesulfonyl chloride followed by condensation with a cyclopropyl acetic acid derivative. This multi-step process allows for high yields and purity of the final product, making it suitable for both research and potential therapeutic applications .
Montelukast Methyl Ester-d3 has a complex molecular structure characterized by several functional groups including an aromatic ring system, a cyclopropyl moiety, and a carboxylic acid group converted to a methyl ester. The incorporation of deuterium atoms (D) into specific positions allows for enhanced tracking during metabolic studies.
Montelukast Methyl Ester-d3 undergoes various chemical reactions typical for esters and aromatic compounds:
The hydrolysis reaction can be performed under mild conditions using aqueous bases or acids, leading to the regeneration of Montelukast acid without significant loss of yield .
Montelukast Methyl Ester-d3 functions primarily as an antagonist at leukotriene receptors (CysLT1). By blocking these receptors, it inhibits the action of leukotrienes that contribute to bronchoconstriction and inflammation in asthma patients.
Research indicates that Montelukast has a high binding affinity for CysLT1 receptors, which correlates with its efficacy in clinical settings .
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly used to confirm the identity and purity of Montelukast Methyl Ester-d3 .
Montelukast Methyl Ester-d3 is primarily utilized in scientific research:
The compound's unique properties make it an essential tool for pharmacological research and development aimed at improving asthma treatments and understanding leukotriene-mediated pathways in inflammatory diseases.
Montelukast Methyl Ester-d3 (chemical name: Methoxy-d3 Montelukast Methyl Ester-d3) shares the core structure of montelukast methyl ester, featuring a quinoline ring, thiolactone moiety, and a substituted phenyl group. The key structural modification resides in the deuteration of the methyl ester group (–COOCD₃), which introduces a mass shift without altering chemical reactivity or chromatographic behavior under optimized conditions. This intentional isotopic labeling ensures near-identical physicochemical properties to the non-deuterated analog while providing distinct mass spectrometric signatures [1].
Characterization of this compound adheres to stringent regulatory guidelines, encompassing high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and chromatographic purity assessments. NMR analysis confirms both the position of deuterium incorporation (specifically at the methoxy group) and the absence of undesired isotopic scrambling. The compound typically exhibits ≥98% isotopic enrichment, as verified by mass spectrometry, which is critical for minimizing interference from natural isotopic abundances of the parent compound during quantitative analyses [1] [4].
Table 1: Key Structural Features of Montelukast Methyl Ester-d3
Feature | Montelukast Methyl Ester-d3 | Montelukast Sodium (Parent) |
---|---|---|
Molecular Formula | C₃₆H₃₅D₃ClNO₃S (Exact formula varies by labeling) | C₃₅H₃₅ClNO₃S |
Key Modification | –COOCD₃ group | –COO⁻ Na⁺ group |
Primary Use | Internal standard for mass spectrometry | Leukotriene receptor antagonist drug |
Ionization Efficiency | Enhanced in ESI+ due to ester group | Enhanced in ESI- due to carboxylate |
Chromatographic Retention | Similar to non-deuterated methyl ester | Differing retention profile |
Deuterium labeling, as exemplified by Montelukast Methyl Ester-d3, exploits the non-radioactive nature and minimal kinetic isotope effects (KIEs) of deuterium (²H) to create metabolically stable tracers. The intramolecular deuterium isotope effect, while typically small (kH/kD ~ 1.5-7 for C–H bond cleavage), can be leveraged to study enzymatic processes like oxidative demethylation, as demonstrated in microsomal studies of deuterated methoxychlor [7]. In montelukast research, the low KIE ensures that the deuterated internal standard undergoes analogous extraction and chromatographic processes as the analyte, minimizing analytical bias.
The primary pharmaceutical applications include:
Chemical Isotope Labeling (CIL) techniques, including deuteration, address critical limitations in mass spectrometry-based analyses. Montelukast Methyl Ester-d3 embodies the advantages of CIL reagents:
Recent advances in neutron encoding strategies further enhance multiplexing capabilities. The synthesis of such labeled compounds, however, remains challenging due to limited availability of deuterated precursors like [²H₃]methyl iodide, contributing to high costs (up to $1320/10mg) [4] [5].
Montelukast Methyl Ester-d3 diverges functionally and structurally from its therapeutic parent compound, montelukast sodium:
Table 2: Economic and Application-Based Comparison
Parameter | Montelukast Methyl Ester-d3 | Montelukast Sodium |
---|---|---|
Primary Application | Internal standard for LC-MS/MS bioanalysis | Leukotriene receptor antagonist drug |
Cost (per mg) | $65 (1mg) - $132 (10mg) [4] | Negligible (bulk drug substance) |
Key Suppliers | Clearsynth, TRC, Medical Isotopes Inc. [1] [4] | Multiple generic pharmaceutical manufacturers |
Regulatory Status | For research only; not for human consumption [1] | Approved drug (e.g., Singulair®) |
Sensitivity in Analysis | Enables quantification down to pg/mL levels | Typically measured in ng/mL in plasma |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1